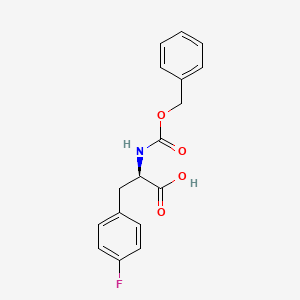

Cbz-4-fluoro-D-phe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cbz-4-fluoro-D-phenylalanine, also known as (2R)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a fluorine atom on the phenyl ring and a carbobenzyloxy (Cbz) protecting group on the amino group. It is widely used in peptide synthesis and medicinal chemistry due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-4-fluoro-D-phenylalanine typically involves the following steps:

Protection of the amino group: The amino group of D-phenylalanine is protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting D-phenylalanine with benzyl chloroformate in the presence of a base such as sodium hydroxide.

Introduction of the fluorine atom: The fluorine atom is introduced into the phenyl ring through a palladium-catalyzed cross-coupling reaction between an organozinc iodide and an aryl halide.

Industrial Production Methods

Industrial production of Cbz-4-fluoro-D-phenylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Cbz-4-fluoro-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Applications De Recherche Scientifique

Cbz-4-fluoro-D-phenylalanine has several scientific research applications:

Mécanisme D'action

The mechanism of action of Cbz-4-fluoro-D-phenylalanine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and bioavailability by modulating its acidity, basicity, hydrophobicity, and conformation . This allows the compound to effectively inhibit enzymes and interact with proteins, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Cbz-4-fluoro-D-phenylalanine can be compared with other fluorinated phenylalanine derivatives, such as:

- 4-fluoro-L-phenylalanine

- 3-fluoro-D-phenylalanine

- 2-fluoro-D-phenylalanine

These compounds share similar structural features but differ in the position of the fluorine atom and the stereochemistry of the phenylalanine. The unique positioning of the fluorine atom in Cbz-4-fluoro-D-phenylalanine imparts distinct chemical and biological properties, making it particularly useful in specific applications .

Activité Biologique

Introduction

Cbz-4-fluoro-D-phenylalanine (Cbz-4-F-D-Phe) is a fluorinated derivative of phenylalanine, a non-essential amino acid that plays a crucial role in protein synthesis and metabolic processes. The introduction of fluorine into amino acids is known to enhance their biological properties, making them valuable in pharmaceutical applications. This article reviews the biological activity of Cbz-4-F-D-Phe, highlighting its synthesis, mechanisms of action, and therapeutic potential.

The synthesis of Cbz-4-F-D-Phe typically involves the selective fluorination of the phenylalanine structure, often using methods that preserve the integrity of the amino acid's functional groups. Fluorination can enhance lipophilicity and alter the electronic properties of the molecule, which may improve its interactions with biological targets.

Table 1: Methods for Synthesizing Cbz-4-F-D-Phe

| Method | Description | Yield (%) |

|---|---|---|

| Electrophilic fluorination | Utilizes electrophilic reagents to introduce fluorine | 70-85 |

| Nucleophilic substitution | Involves nucleophilic attack on a fluorinated precursor | 60-75 |

| Direct fluorination | Directly applies fluorinating agents to the amino acid | 50-65 |

Antitumor Activity

Recent studies have shown that fluorinated amino acids like Cbz-4-F-D-Phe exhibit significant antitumor activity. The incorporation of fluorine enhances the compound's ability to disrupt cancer cell proliferation and migration. For instance, derivatives similar to Cbz-4-F-D-Phe have been reported to inhibit colorectal cancer cell colony formation and induce apoptosis through reactive oxygen species (ROS) production .

The mechanisms through which Cbz-4-F-D-Phe exerts its biological effects include:

- Inhibition of Enzymatic Activity : Fluorinated compounds can modulate the activity of enzymes such as topoisomerases, which are crucial for DNA replication and repair.

- Induction of Apoptosis : The compound promotes ROS generation, leading to oxidative stress in cancer cells, which triggers apoptotic pathways.

- Altered Protein Interactions : Fluorinated phenylalanines can influence protein folding and stability, affecting protein-protein interactions critical for cellular function .

Case Studies

Several studies have investigated the biological activity of Cbz-4-F-D-Phe and its analogs:

- Study 1 : A study demonstrated that a related compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) of 55 nM against human retinal endothelial cells (HRECs), indicating potent antiproliferative effects .

- Study 2 : Another investigation revealed that compounds with similar structural modifications showed enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .

Table 2: Biological Activity Results for Cbz-4-F-D-Phe Analogues

| Compound | Target Cell Line | GI50 (nM) | Mechanism |

|---|---|---|---|

| Cbz-4-F-D-Phe | HRECs | 55 | Cytostatic effects |

| Analog A | Colorectal Cancer | 30 | Induction of apoptosis |

| Analog B | Breast Cancer | 45 | Inhibition of Topoisomerase I |

Propriétés

IUPAC Name |

(2R)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSNXFAVHKHBPV-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.